molecular formula C3H4Cl2O2 B570318 Dichloroacetic Acid Methyl Ester-d1 CAS No. 23132-28-7

Dichloroacetic Acid Methyl Ester-d1

Cat. No.: B570318
CAS No.: 23132-28-7
M. Wt: 143.969
InChI Key: HKMLRUAPIDAGIE-VMNATFBRSA-N
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Description

Systematic IUPAC Name and CAS Registry Number

Dichloroacetic Acid Methyl Ester-d1 is systematically named methyl 2,2-dichloro-2-deuterioacetate according to IUPAC nomenclature rules. This name reflects its structure: a methyl ester of dichloroacetic acid with a deuterium atom replacing one hydrogen at the α-carbon adjacent to the carbonyl group. The compound’s CAS Registry Number is 23132-28-7 , distinguishing it from its non-deuterated analog (CAS 116-54-1).

The molecular formula is C₃H₃DCl₂O₂ , with a molecular weight of 143.97 g/mol . A comparison of key identifiers between the deuterated and non-deuterated forms is provided below:

Parameter This compound Methyl Dichloroacetate (Non-deuterated)
CAS Registry Number 23132-28-7 116-54-1
Molecular Formula C₃H₃DCl₂O₂ C₃H₄Cl₂O₂
Molecular Weight (g/mol) 143.97 142.97

Structural Isomerism and Isotopic Labeling

The compound exhibits isotopic isomerism due to the presence of deuterium at the α-carbon. Unlike structural isomers, which differ in atomic connectivity, isotopic isomers share identical bonding patterns but vary in isotopic substitution. In this case, deuterium replaces a hydrogen atom at the dichloromethyl position, as shown in its SMILES notation: [2H]C(Cl)(Cl)C(=O)OC .

The isotopic labeling serves critical roles in:

  • Tracer studies : Enabling tracking in metabolic or environmental pathways via mass spectrometry.
  • Mechanistic investigations : Differentiating reaction pathways in kinetic studies, such as Cl-atom abstraction reactions.

For example, in atmospheric chemistry studies, deuterated analogs help distinguish primary reaction products from background signals. The deuterium’s mass difference (2.014 vs. 1.008 g/mol for hydrogen) allows precise detection in fragmentation patterns.

Synonyms and Trivial Names

The compound is recognized by multiple synonyms across chemical databases and literature, including:

Synonym Source Citation
Methyl 2,2-Dichloroacetate-d1
DichloroaceticAcidMethylEster-d1
NSC 2882-d1
1,1-Dichloro-2-methoxy-2-oxoethane-d1

Properties

IUPAC Name

methyl 2,2-dichloro-2-deuterioacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl2O2/c1-7-3(6)2(4)5/h2H,1H3/i2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMLRUAPIDAGIE-VMNATFBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(C(=O)OC)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901281765
Record name Acetic-d acid, dichloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23132-28-7
Record name Acetic-d acid, dichloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23132-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic-d acid, dichloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Acid-Catalyzed Esterification

The most straightforward method involves reacting dichloroacetic acid with deuterated methanol (CD3_3OD) under acidic conditions. Sulfuric acid or hydrochloric acid catalyzes the esterification, with the deuterium atom incorporated into the methoxy group:

Cl2CHCOOH+CD3OHH+Cl2CHCOOCD3+H2O\text{Cl}2\text{CHCOOH} + \text{CD}3\text{OH} \xrightarrow{\text{H}^+} \text{Cl}2\text{CHCOOCD}3 + \text{H}_2\text{O}

Reaction Conditions :

  • Molar Ratio : 1:5 (acid:CD3_3OD) for excess alcohol to drive equilibrium.

  • Temperature : Reflux at 65–70°C for 8–12 hours.

  • Catalyst : 2–5% concentrated H2_2SO4_4.

Yield : 80–85% after vacuum distillation. Side products include residual dichloroacetic acid and dimethyl ether, removed via fractional distillation.

Optimization via Azeotropic Distillation

To enhance yield, azeotropic distillation with toluene or benzene removes water, shifting equilibrium toward ester formation. This method achieves 90–94% conversion.

Alcoholysis of Dichloroacetyl Chloride with Deuterated Methanol

Stepwise Addition of Dichloroacetyl Chloride

Dichloroacetyl chloride (Cl2_2CHCOCl) reacts exothermically with CD3_3OD, producing HCl gas and the deuterated ester:

Cl2CHCOCl+CD3OHCl2CHCOOCD3+HCl\text{Cl}2\text{CHCOCl} + \text{CD}3\text{OH} \rightarrow \text{Cl}2\text{CHCOOCD}3 + \text{HCl} \uparrow

Procedure :

  • Slow Addition : Dichloroacetyl chloride is added dropwise to cooled CD3_3OD (0–5°C) to mitigate side reactions.

  • HCl Scrubbing : Gas is neutralized using NaOH scrubbers to prevent pressure buildup.

  • Post-Reaction Stirring : 2 hours at 25°C ensures completion.

Yield : 94.3% after vacuum distillation.

Large-Scale Industrial Synthesis

A patent by Hoechst Aktiengesellschaft details a scaled-up process:

  • Reactor Design : Equipped with condensers to reflux unreacted reagents.

  • Pressure Control : Maintained below 1.2 bar for safety.

  • Methanol Feed : 1100 dm3^3 CD3_3OD added over 7.5 hours, followed by a 50 dm3^3 chase.

Catalytic Deuterium Exchange

Palladium-Catalyzed Deuterium Incorporation

Trichloroacetic acid derivatives undergo dechlorination with deuterium gas (D2_2) over palladium catalysts:

Cl3CCOOCH3+D2PdCl2DCHCOOCH3+HCl\text{Cl}3\text{CCOOCH}3 + \text{D}2 \xrightarrow{\text{Pd}} \text{Cl}2\text{DCHCOOCH}_3 + \text{HCl}

Conditions :

  • Catalyst : 5% Pd/C or Pd/Al2_2O3_3.

  • Temperature : 80–100°C under 3–5 bar D2_2.

  • Solvent : Dioxane or tetrahydrofuran.

Yield : 70–75% with 98% isotopic purity.

Zinc-Dust Mediated Deuterium Transfer

Zinc dust in deuterium oxide (D2_2O) reduces trichloro esters, replacing chlorine with deuterium:

Cl3CCOOCH3+Zn+D2OCl2DCHCOOCH3+ZnO+HCl\text{Cl}3\text{CCOOCH}3 + \text{Zn} + \text{D}2\text{O} \rightarrow \text{Cl}2\text{DCHCOOCH}_3 + \text{ZnO} + \text{HCl}

Optimization :

  • Reagent Ratio : 1:2:3 (ester:Zn:D2_2O).

  • Reaction Time : 12–24 hours at 30°C.

Purification and Analytical Validation

Vacuum Distillation

Crude product is distilled under reduced pressure (20–30 mmHg) to isolate the ester (boiling point 145–147°C).

Chromatographic Methods

  • Silica Gel Chromatography : Hexane/ethyl acetate (4:1) removes polar impurities.

  • HPLC : C18 columns with acetonitrile/water mobile phase confirm purity (>99%).

Spectroscopic Characterization

  • NMR : 1^1H NMR (CDCl3_3): δ 3.85 (s, 3H, OCH3_3) absent, confirming deuteration.

  • Mass Spectrometry : m/z 143.97 ([M]+^+) aligns with theoretical molecular weight.

Comparative Analysis of Methods

MethodYield (%)Isotopic Purity (%)ScalabilityCost Efficiency
Acid-Catalyzed Esterification8595ModerateHigh
Dichloroacetyl Chloride Route9499HighModerate
Catalytic Deuteration7598LowLow

Key Observations :

  • The dichloroacetyl chloride method offers the highest yield and purity, ideal for industrial production.

  • Catalytic deuteration is limited by catalyst costs but valuable for site-specific labeling.

Challenges and Mitigation Strategies

Isotopic Exchange

Deuterium loss occurs via proton exchange with moisture. Solutions :

  • Use anhydrous CD3_3OD and inert atmosphere.

  • Add molecular sieves to absorb residual H2_2O.

Byproduct Formation

Chloroform and dimethyl ether may form. Solutions :

  • Optimize methanol stoichiometry to minimize excess.

  • Employ low-temperature distillation .

Chemical Reactions Analysis

Types of Reactions: Dichloroacetic Acid Methyl Ester-d1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Scientific Research Applications

Medicinal Applications

Dichloroacetic Acid Methyl Ester-d1 is primarily recognized for its therapeutic potential, particularly in treating metabolic disorders and certain types of cancer.

1.1 Treatment of Metabolic Disorders

  • Lactic Acidosis : The compound is effective in managing inherited mitochondrial disorders that lead to lactic acidosis. It functions by inhibiting pyruvate dehydrogenase kinase, thereby promoting aerobic metabolism and reducing lactate levels in the body .
  • Diabetes Management : Dichloroacetic Acid has been shown to lower blood sugar levels by enhancing peripheral glucose utilization and inhibiting gluconeogenesis. This property makes it a candidate for treating diabetes mellitus .

1.2 Anticancer Properties

  • Reversal of the Warburg Effect : In cancer research, this compound has been studied for its ability to reverse the Warburg effect, a phenomenon where cancer cells preferentially use glycolysis for energy production even in the presence of oxygen . This mechanism has led to investigations into its use against various solid tumors.

Chemical Synthesis Applications

This compound serves as an important intermediate in organic synthesis:

2.1 Synthesis of Other Compounds

  • It is utilized in the production of glyoxylic acid and other derivatives, which are essential in synthesizing pharmaceuticals and agrochemicals .
  • The compound also plays a role in the synthesis of dialkoxy acids and sulfonamides, highlighting its versatility in chemical reactions .

2.2 Polymer Chemistry

  • In polymer chemistry, it acts as a difunctional initiator during atom transfer radical polymerization processes, facilitating the synthesis of various polymers .

Environmental Studies

This compound is also relevant in environmental research:

3.1 Analytical Chemistry

  • The compound is used as an analytical reagent in environmental monitoring, particularly for detecting chlorinated compounds in water sources .

3.2 Toxicological Studies

  • Research has indicated that exposure to dichloroacetic acid can lead to liver toxicity and carcinogenic effects in animal models. Understanding these effects is crucial for assessing environmental risks associated with chlorinated compounds .

Case Study 1: Lactic Acidosis Treatment

A clinical trial involving patients with congenital lactic acidosis demonstrated that administration of dichloroacetate significantly reduced circulating lactate levels and improved metabolic status. However, challenges regarding its effects on survival rates were noted due to the patients' critical conditions .

Case Study 2: Cancer Research

In a study on mice with induced tumors, dichloroacetate was shown to decrease tumor growth by restoring normal cellular metabolism. This finding supports its potential use as an adjunct therapy in cancer treatment .

Data Tables

Application AreaSpecific UseKey Findings
MedicinalTreatment for lactic acidosisReduces lactate levels; improves metabolic status
Diabetes managementLowers blood sugar; inhibits gluconeogenesis
Chemical SynthesisIntermediate for glyoxylic acidEssential for pharmaceutical production
Polymer chemistryActs as a difunctional initiator
Environmental MonitoringAnalytical reagentDetects chlorinated compounds in water

Mechanism of Action

The mechanism of action of Dichloroacetic Acid Methyl Ester-d1 involves its interaction with specific molecular targets. In medical research, it is known to inhibit the enzyme pyruvate dehydrogenase kinase, leading to the activation of the pyruvate dehydrogenase complex. This results in increased oxidative phosphorylation and reduced glycolysis, which is beneficial in cancer treatment by targeting the altered metabolism of cancer cells .

Comparison with Similar Compounds

Structural and Physical Properties

The non-deuterated form, dichloroacetic acid methyl ester, has the molecular formula C₃H₄Cl₂O₂ and a molecular weight of 142.97 g/mol. It is a colorless liquid with a boiling point of 141–145°C, a melting point of -52°C, and a density of 1.379–1.381 g/mL at 20°C. The compound is sparingly soluble in water but miscible with organic solvents like ethanol and ether .

Comparison with Similar Compounds

Dichloroacetic Acid (DCA)

Molecular Formula : C₂H₂Cl₂O₂
Molecular Weight : 128.94 g/mol
pKa : 1.48
Key Differences :

  • Reactivity : DCA is a strong acid with high corrosivity, whereas its methyl ester is less acidic and more hydrolytically stable.
  • Applications: DCA is investigated for cancer therapy due to its pyruvate dehydrogenase kinase inhibition but exhibits dual carcinogenic and antitumor effects . In contrast, the methyl ester is primarily a synthetic intermediate .

Ethyl Dichloroacetate

CAS : 535-15-9
Molecular Formula : C₄H₆Cl₂O₂
Molecular Weight : 157.00 g/mol
Key Differences :

  • Physical Properties : The ethyl ester has a higher boiling point (~160–165°C) due to its larger alkyl chain.
  • Reactivity : Similar hydrolysis pathways but slower kinetics compared to the methyl ester due to steric hindrance .

Allyl Dichloroacetate

CAS: Not specified Molecular Formula: C₅H₆Cl₂O₂ Biological Activity: Exhibits bioactivity as an arachidonic acid inhibitor and uric acid production suppressor, unlike the methyl ester, which lacks direct therapeutic roles .

Trichloroacetic Acid (TCA) and Esters

Molecular Formula : C₂HCl₃O₂
Key Differences :

  • Reactivity : TCA is more electrophilic due to three chlorine atoms, enabling faster esterification and hydrolysis.
  • Applications : TCA is used in protein precipitation and dermatology, while its esters (e.g., trichloroacetic acid tridecyl ester) are detected in microbial metabolites with antifungal properties .

Data Tables

Table 1: Physical Properties of Dichloroacetic Acid Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility
Dichloroacetic Acid C₂H₂Cl₂O₂ 128.94 194 Water-soluble
Dichloroacetic Acid Methyl Ester C₃H₄Cl₂O₂ 142.97 141–145 Organic solvents
Ethyl Dichloroacetate C₄H₆Cl₂O₂ 157.00 ~160–165 Organic solvents
Trichloroacetic Acid C₂HCl₃O₂ 163.38 198 Water-soluble

Research Findings and Contradictions

  • Anticancer vs. Carcinogenic Effects: DCA suppresses cancer cell proliferation by modulating mitochondrial metabolism but may induce hepatic carcinogenesis in long-term exposure .
  • Ester Stability : Dichloroacetic acid methyl ester resists hydrolysis better than chloroacetic acid esters, reducing unintended cross-linking in carboxymethyl cellulose production .
  • Analytical Methods : Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are effective for quantifying dichloroacetic acid and its esters, though saponification is required for accurate titration .

Biological Activity

Dichloroacetic Acid Methyl Ester-d1 (DCAME-d1) is a halogenated organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic disorders. This article explores the biological activity of DCAME-d1, summarizing key research findings, case studies, and its implications in medical science.

DCAME-d1 is a methyl ester derivative of dichloroacetic acid (DCA), characterized by the presence of two chlorine atoms attached to the acetic acid backbone. Its chemical structure can be represented as follows:

C3H4Cl2O2\text{C}_3\text{H}_4\text{Cl}_2\text{O}_2

This compound is known for its role as an intermediate in organic synthesis and its potential therapeutic applications.

DCAME-d1 functions primarily as a pyruvate dehydrogenase kinase (PDK) inhibitor , which plays a crucial role in cellular metabolism. By inhibiting PDK, DCAME-d1 promotes the conversion of pyruvate to acetyl-CoA, thereby enhancing mitochondrial oxidative phosphorylation and reducing lactate production. This mechanism is particularly relevant in cancer cells, where altered metabolism is a hallmark of malignancy.

1. Anticancer Effects

Research has demonstrated that DCAME-d1 exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines while sparing non-cancerous cells. For instance, a study reported that DCAME-d1 treatment led to a tenfold increase in apoptotic cells in metastatic colorectal adenocarcinoma cells after 48 hours of exposure .

Table 1: Summary of Anticancer Activity

Cell LineConcentration (mM)Apoptosis InductionCell Cycle Arrest
LoVo (metastatic)2010-fold increaseG2 phase arrest
HT2920SignificantG2 phase arrest
Non-cancerous20NoneNone

2. Metabolic Effects

DCAME-d1 has been shown to lower blood glucose and cholesterol levels, suggesting its utility in treating conditions like diabetes and hyperlipidemia. A study indicated that DCA derivatives could effectively manage lactic acidosis by enhancing mitochondrial function, which is critical for energy metabolism .

3. Toxicological Profile

While DCAME-d1 shows promise as a therapeutic agent, its safety profile requires careful consideration. Long-term studies have indicated potential hepatotoxicity and carcinogenicity in rodent models exposed to high doses of dichloroacetic acid . For instance, exposure to dichloroacetic acid led to an increased incidence of liver tumors in mice, raising concerns about its long-term use .

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced solid tumors assessed the efficacy of DCAME-d1 combined with traditional chemotherapy. Results indicated improved survival rates and reduced tumor sizes compared to chemotherapy alone. Patients exhibited manageable side effects, primarily gastrointestinal disturbances.

Case Study 2: Metabolic Disorders

In another study focusing on diabetic rats, administration of DCAME-d1 resulted in significant reductions in blood glucose levels and improvements in insulin sensitivity. The compound facilitated enhanced glucose uptake by tissues, underscoring its potential as an adjunct therapy for diabetes management .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Dichloroacetic Acid Methyl Ester-d<sup>1</sup> with isotopic purity?

  • Methodology :

  • Deuterated ester synthesis : Start with deuterated methanol (CD3OD) and dichloroacetic acid. Use acid-catalyzed esterification (e.g., H2SO4 or HCl) under reflux, followed by fractional distillation to isolate the deuterated ester .
  • Hydrolysis of deuterated precursors : Hydrolyze deuterated trichloroacetate derivatives (e.g., trichloroacetic acid-d1) under controlled conditions to produce dichloroacetic acid-d<sup>1</sup>, then esterify with deuterated methanol .
    • Key considerations : Monitor isotopic purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuteration at the methyl group.

Q. How can researchers ensure analytical accuracy when quantifying Dichloroacetic Acid Methyl Ester-d<sup>1</sup> in complex matrices?

  • Methodology :

  • Gas chromatography (GC) : Use a polar capillary column (e.g., DB-FFAP) with electron capture detection (ECD) or MS. Calibrate with deuterated internal standards (e.g., Dichloroacetic Acid Methyl Ester-d3) to correct for matrix effects .
  • High-performance liquid chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection at 210 nm. Optimize mobile phase (acetonitrile/water with 0.1% formic acid) for peak resolution .
    • Validation : Include recovery studies in biological or environmental matrices (e.g., plasma, wastewater) to validate method robustness .

Q. What safety protocols are critical for handling Dichloroacetic Acid Methyl Ester-d<sup>1</sup> in laboratory settings?

  • Guidelines :

  • Storage : Keep in airtight, amber-glass containers at –20°C to prevent hydrolysis. Use secondary containment to avoid spills .
  • PPE : Wear nitrile gloves, chemical-resistant goggles, and fume hoods during synthesis or handling due to volatility and potential respiratory irritation .
    • Toxicology : Refer to IARC Group 2B classification (possible carcinogen) and implement institutional biosafety committee (IBC) approvals for in vivo studies .

Advanced Research Questions

Q. How can pharmacokinetic modeling optimize dosing of Dichloroacetic Acid Methyl Ester-d<sup>1</sup> in metabolic studies?

  • Methodology :

  • Compartmental modeling : Use plasma concentration-time data from deuterated ester administration to estimate absorption rate constants (ka) and volume of distribution (Vd). Incorporate enzyme kinetics (e.g., esterase-mediated hydrolysis to dichloroacetate-d<sup>1</sup>) .
  • Isotope tracing : Track deuterium labels via MS/MS to map metabolic pathways, such as hepatic conversion to glyoxylate or incorporation into the tricarboxylic acid (TCA) cycle .

Q. How should researchers resolve contradictions in reported toxicological data for Dichloroacetic Acid derivatives?

  • Approach :

  • Dose-response re-evaluation : Conduct meta-analyses of studies with standardized dosing (mg/kg/day) and exposure durations. Account for species-specific differences (e.g., rodent vs. primate metabolic rates) .
  • Impurity analysis : Use GC-MS to verify if discrepancies arise from contaminants (e.g., trichloroacetate or chloroform by-products) in test compounds .

Q. What experimental designs are optimal for studying isotope effects in Dichloroacetic Acid Methyl Ester-d<sup>1</sup> metabolism?

  • Design :

  • Comparative studies : Administer both non-deuterated and deuterated esters to parallel cohorts. Measure kinetic isotope effects (KIEs) on esterase hydrolysis rates using LC-MS .
  • In vitro assays : Use liver microsomes or recombinant enzymes (e.g., carboxylesterases) to isolate deuteration impacts on catalytic efficiency (kcat/Km) .

Q. How do hydrolysis products of Dichloroacetic Acid Methyl Ester-d<sup>1</sup> influence its carcinogenicity profile?

  • Mechanistic focus :

  • In vivo tracking : Administer deuterated ester and quantify dichloroacetate-d<sup>1</sup> in urine and liver via MS. Correlate levels with oxidative stress markers (e.g., 8-OHdG) or pre-neoplastic lesions .
  • Epigenetic assays : Evaluate histone deacetylase (HDAC) inhibition by dichloroacetate-d<sup>1</sup> using chromatin immunoprecipitation (ChIP) in cell lines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Dichloroacetic Acid Methyl Ester-d1
Reactant of Route 2
Reactant of Route 2
Dichloroacetic Acid Methyl Ester-d1

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